(R)-3-Ethylmorpholine

Übersicht

Beschreibung

®-3-Ethylmorpholine is a chiral morpholine derivative characterized by the presence of an ethyl group at the third position of the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethylmorpholine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the morpholine ring.

Alkylation: The morpholine ring is then subjected to alkylation using ethyl halides under basic conditions to introduce the ethyl group at the third position.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3-Ethylmorpholine may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

Catalytic Processes: Catalysts may be employed to enhance the selectivity and yield of the desired ®-enantiomer.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

(R)-3-Ethylmorpholine participates in nucleophilic substitution reactions due to its tertiary amine and ethyl-substituted morpholine ring. Key findings include:

-

Cuprate-Mediated Ring-Opening : In enantioselective synthesis, this compound derivatives are formed via ring-opening of Bts-activated aziridines with organocuprates (e.g., Gilman reagents). This method achieves high enantiopurity (>98% ee) under microwave-assisted annulation with vinylsulfonium salts .

-

Catalytic Substitution : Tertiary amines like this compound act as nucleophilic catalysts in Michael additions. For example, they facilitate thiol-yne reactions with up to 100% conversion under optimized conditions (e.g., DBU as a base) .

Table 1: Solvent Effects on Substitution Reactions

| Solvent | Dielectric Constant | Conversion (%) | E/Z Ratio |

|---|---|---|---|

| Benzene | 2.27 | 50 | 98/2 |

| Acetonitrile | 37.5 | 100 | 34/66 |

| DMSO | 46.7 | 100 | 22/78 |

| Polar solvents favor anti-addition pathways, increasing Z-selectivity . |

Oxidation and Reduction

The ethyl group and morpholine ring undergo redox transformations:

-

Oxidation : this compound is oxidized to its N-oxide using hydrogen peroxide or peracids. The reaction occurs at ambient temperature, yielding stable N-oxides used as ligands in asymmetric catalysis .

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the morpholine ring to piperidine derivatives. This reaction is critical for synthesizing bioactive molecules, such as spirocyclic amines.

Table 2: Catalyst Performance in Thiol-Yne Reactions

| Catalyst | Loading (mol %) | Time (min) | Conversion (%) |

|---|---|---|---|

| NEt | 10 | 60 | 85 |

| DBU | 1 | 10 | 100 |

| TBD | 0.1 | 10 | 100 |

| Strong bases like DBU enhance reaction efficiency . |

Biological Interactions

The compound modulates biological targets via:

-

Enzyme Binding : Forms hydrogen bonds with Val851 in PI3Kα and Val2240 in mTOR, inhibiting kinase activity (IC values <10 nM) .

-

Chiral Recognition : Its (R)-configuration enables selective binding to ATP pockets, critical for designing isoform-specific PI3K/mTOR inhibitors .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : (R)-3-Ethylmorpholine serves as a building block for synthesizing more complex organic compounds. Its morpholine structure allows for various functional group modifications, facilitating the development of new materials and pharmaceuticals.

- Reagent in Organic Reactions : It is used as a reagent in several organic reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for synthesizing diverse chemical entities.

Biology

- Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its role as an enzyme inhibitor and its interactions with various biological targets.

- Pharmacological Investigations : The compound has been investigated for its potential therapeutic applications, particularly in drug development aimed at treating conditions such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Medicine

- Drug Development : Ongoing research aims to explore this compound's efficacy as a therapeutic agent. Its unique structure may allow for the design of novel drugs with improved efficacy and reduced side effects.

- Case Studies : Specific case studies highlight the compound's role in drug design, particularly in developing inhibitors for target proteins involved in disease pathways. For instance, structure-activity relationship (SAR) analyses have demonstrated how modifications to this compound can enhance its biological activity against certain cancer cell lines.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Used as a building block in organic synthesis | Synthesis of complex molecules through nucleophilic substitutions |

| Biology | Exhibits antimicrobial and anticancer properties | Studies on enzyme inhibition and receptor binding |

| Medicine | Potential therapeutic agent for cancer and neurological disorders | SAR analyses demonstrating enhanced activity through structural modifications |

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to evaluate the effects of different substituents on the biological activity of this compound derivatives. The study revealed that specific modifications could significantly enhance the compound's potency against cancer cell lines.

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify key structural features responsible for the biological activity of this compound derivatives. The models generated from these studies provide insights into how variations in molecular structure can lead to different levels of biological efficacy.

Wirkmechanismus

The mechanism of action of ®-3-Ethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Morpholine: The parent compound, lacking the ethyl group.

N-Ethylmorpholine: A similar compound with the ethyl group attached to the nitrogen atom instead of the third position.

3-Methylmorpholine: A compound with a methyl group at the third position instead of an ethyl group.

Uniqueness: ®-3-Ethylmorpholine is unique due to its specific chiral configuration and the position of the ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

(R)-3-Ethylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

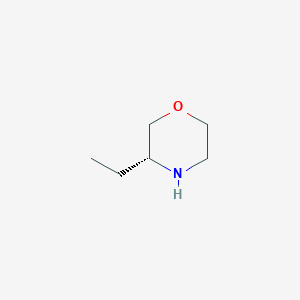

Chemical Structure

This compound is characterized by the following chemical structure:

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.

- Anticancer Potential : Some investigations indicate that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : In vitro studies have shown effectiveness against several bacterial strains.

- Cytotoxicity : Research indicates dose-dependent cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some findings propose that it may protect neuronal cells from oxidative stress.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress in neurons |

Table 2: IC50 Values for Cytotoxicity

Case Studies

A review of the literature reveals several case studies highlighting the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

-

Cytotoxicity in Cancer Research :

- In a controlled experiment, this compound was tested on various cancer cell lines, including breast and lung cancers. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity.

-

Neuroprotective Studies :

- A neuroprotective study assessed the effects of this compound on oxidative stress-induced neuronal damage. The compound showed promise in reducing cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential application in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(3R)-3-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWQBSRIAGTJT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558194 | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-05-7 | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.